molecular formula C6H7NO B12387410 5-Hydroxy-2-methylpyridine-d6

5-Hydroxy-2-methylpyridine-d6

Cat. No.: B12387410
M. Wt: 115.16 g/mol
InChI Key: DHLUJPLHLZJUBW-RLTMCGQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-methylpyridine-d6 is a deuterium-labeled derivative of 5-Hydroxy-2-methylpyridine. The compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This labeling is particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylpyridine-d6 typically involves the deuteration of 5-Hydroxy-2-methylpyridine. This process can be achieved through various methods, including catalytic exchange reactions where the hydrogen atoms are replaced with deuterium. One common method involves the use of deuterated solvents and catalysts under controlled conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and specialized reactors to facilitate the exchange reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methylpyridine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound with deuterium retained.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

5-Hydroxy-2-methylpyridine-d6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylpyridine-d6 is primarily related to its role as a tracer. The deuterium atoms in the compound allow for precise tracking using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. This enables researchers to study the compound’s interactions, transformations, and pathways in various systems. The molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-methylpyridine: The non-deuterated form of the compound.

    2-Methyl-5-pyridinol: A structural isomer with similar properties.

    5-Hydroxy-3-methylpyridine: Another isomer with a different position of the methyl group.

Uniqueness

5-Hydroxy-2-methylpyridine-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the compound’s stability and allows for more accurate tracking and quantification in studies. This makes it a valuable tool in fields like pharmacokinetics, where precise measurement of drug metabolism is crucial .

Properties

Molecular Formula

C6H7NO

Molecular Weight

115.16 g/mol

IUPAC Name

2,4,5-trideuterio-6-(trideuteriomethyl)pyridin-3-ol

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3/i1D3,2D,3D,4D

InChI Key

DHLUJPLHLZJUBW-RLTMCGQMSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1O)[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=NC=C(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.